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molecular formula C17H19NO2 B8713292 3-(4-Hydroxyphenyl)-N-(2-phenylethyl)propanamide CAS No. 106827-59-2

3-(4-Hydroxyphenyl)-N-(2-phenylethyl)propanamide

Cat. No. B8713292
M. Wt: 269.34 g/mol
InChI Key: GYXQXOGMDKYDFU-UHFFFAOYSA-N
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Patent
US04908322

Procedure details

β-Phenylethylamine is derivatized with Bolton-Hunter reagent as follows. β-Phenylethylamine and Bolton-Hunter reagent were mixed in equimolar quantities in a 1:1 solution of methanol and sodium phosphate buffer (1M, pH 8). After 30 minutes, an excess of water was added. A crystalline solid was collected, washed with water and dried in vacuo giving 1-[3-(4-hydroxyphenyl)-propionylamino]-2-(phenyl) ethane in 75% yield.
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Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][NH2:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1C(=O)N([O:17][C:18]([CH2:20][CH2:21][C:22]2[CH:27]=[CH:26][C:25]([OH:28])=[CH:24][CH:23]=2)=O)C(=O)C1.CO.P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+]>O>[OH:28][C:25]1[CH:24]=[CH:23][C:22]([CH2:21][CH2:20][C:18]([NH:9][CH2:8][CH2:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[O:17])=[CH:27][CH:26]=1 |f:3.4.5.6|

Inputs

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reactant
Smiles
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reactant
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C1CC(=O)N(C1=O)OC(=O)CCC2=CC=C(C=C2)O
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Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A crystalline solid was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC1=CC=C(C=C1)CCC(=O)NCCC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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